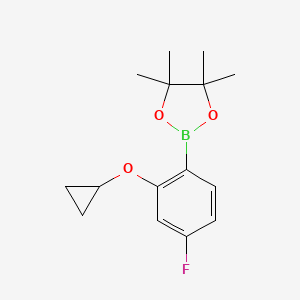
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine
描述
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine is a complex organic compound with the molecular formula C17H21N5O2. This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group linked to a phenyl ring, which is further substituted with a pyrrolidine ring. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrimidine derivatives followed by amination and subsequent coupling with a phenyl ring substituted with a pyrrolidine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize by-products.
化学反应分析
Types of Reactions
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted pyrimidines, and other functionalized aromatic compounds .
科学研究应用
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine has several scientific research applications:
作用机制
The mechanism of action of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine and pyrrolidine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine: shares similarities with other nitro-substituted pyrimidines and phenylamines.
(5-Nitro-pyrimidin-2-yl)-[4-(3-piperidin-1-yl-propyl)-phenyl]-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(5-Nitro-pyrimidin-2-yl)-[4-(3-morpholin-1-yl-propyl)-phenyl]-amine: Contains a morpholine ring instead of a pyrrolidine ring
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and specificity towards molecular targets .
属性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
5-nitro-N-[4-(3-pyrrolidin-1-ylpropyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H21N5O2/c23-22(24)16-12-18-17(19-13-16)20-15-7-5-14(6-8-15)4-3-11-21-9-1-2-10-21/h5-8,12-13H,1-4,9-11H2,(H,18,19,20) |
InChI 键 |
RMJWCVMRPNUDHE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)NC3=NC=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
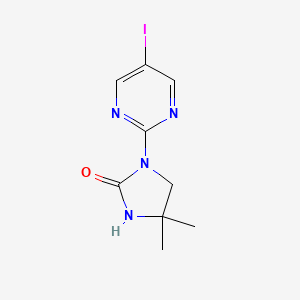
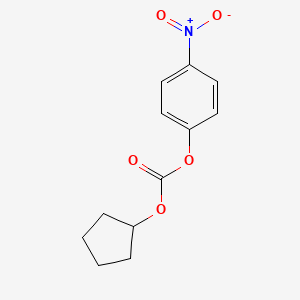
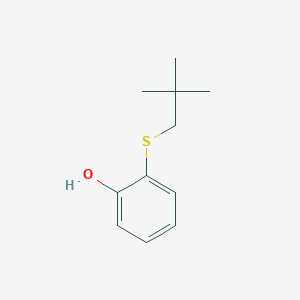
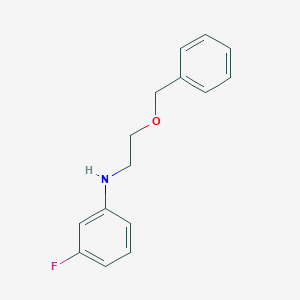
![2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8410338.png)

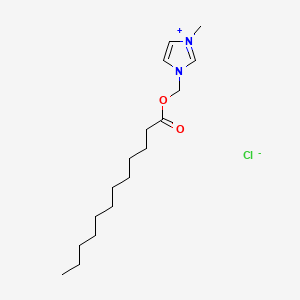
![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)
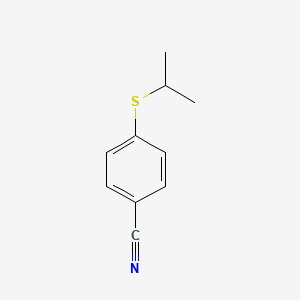
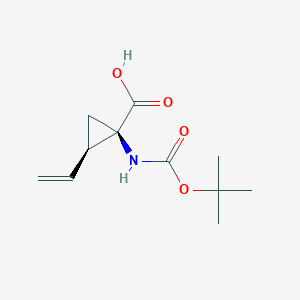
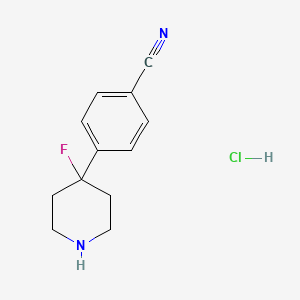
![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)

